3-(2-(三氟甲基)苯基)丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

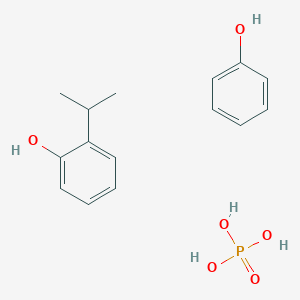

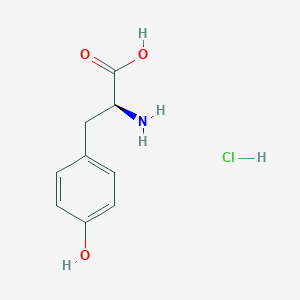

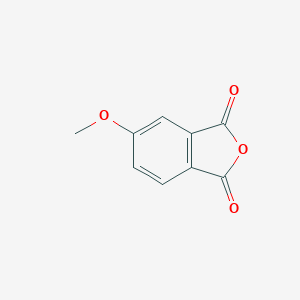

The compound 3-(2-(Trifluoromethyl)phenyl)propanal is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural motif is common in materials science, organic synthesis, and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(Trifluoromethyl)phenyl)propanal involves various strategies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . Similarly, 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was prepared through the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride and subsequent reduction of the nitro group . These methods demonstrate the versatility and reactivity of trifluoromethylphenyl-containing compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related trifluoromethylphenyl compounds has been elucidated using various techniques. For example, the crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined by single-crystal X-ray diffraction, revealing significant differences in Rh-P bond lengths due to the trans influence of adjacent oxygen atoms . Additionally, the structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to be a hydrogen-bonded dimer with different conformations for the carbonyl and hydroxyl O atoms in relation to the trifluoromethyl group .

Chemical Reactions Analysis

The reactivity of trifluoromethylphenyl compounds is highlighted by their participation in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for bioconjugation and the synthesis of novel materials . Furthermore, the protolytic and complexation properties of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives were studied, showing selective complexation with transition metals like Cu2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer containing a 3,5-bis(trifluoromethyl)phenyl group exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The steric and electronic stabilization provided by the 2,4,6-tris(trifluoromethyl)phenyl substituent is another example of how the trifluoromethyl group can enhance the stability of low-coordinated main-group derivatives .

科学研究应用

抗结核药物设计

三氟甲基取代基在抗结核药物设计中具有重要意义,因为它们能够增强药效动力学和药代动力学特性。将三氟甲基基团引入抗结核药物已被证明可以提高其效力和药物样性。这种取代可以导致更好的亲脂性,从而改善药物的功效并减少副作用(Thomas, 1969)。

食品中的风味化合物

包括类似于“3-(2-(三氟甲基)苯基)丙醛”结构的支链醛在许多食品产品的风味中起着至关重要的作用。了解这些化合物的产生和分解代谢途径可以帮助控制发酵和非发酵食品产品中所需风味特征的形成(Smit, Engels, & Smit, 2009)。

抗癌药物

三氟甲基基团提供的结构多样性,类似于肉桂酸衍生物中的结构,已被利用于设计抗癌药物。这些化合物在各种研究中显示出潜力,表明三氟甲基基团在药物化学中对于开发新型抗癌疗法的重要性(De, Baltas, & Bedos-Belval, 2011)。

结构生物学中的光反应探针

含有三氟甲基基团的化合物被用于结构生物学研究中的光亲和标记。它们作为光反应探针用于研究生物膜、蛋白质相互作用和生物系统的组织,为探索生物分子的结构和功能提供了一种方法(Vodovozova, 2007)。

绿色化学和环境可持续性

三氟甲基基团在分子中的包含也延伸到绿色化学的应用,它有助于发展环境友好的反应过程。这包括在水介质中的氟烷基化反应,突显了这类取代基在增强化学反应的效率和可持续性方面的作用(Song et al., 2018)。

安全和危害

未来方向

属性

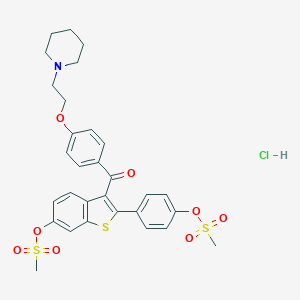

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZQTKJIALSFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625346 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Trifluoromethyl)phenyl)propanal | |

CAS RN |

376641-58-6 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)